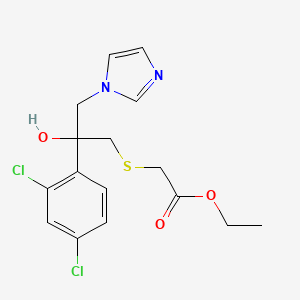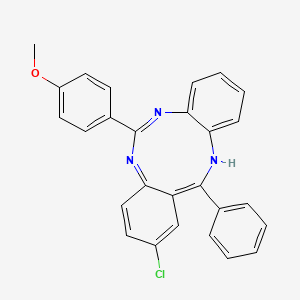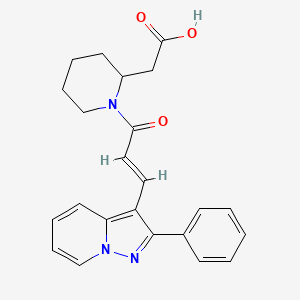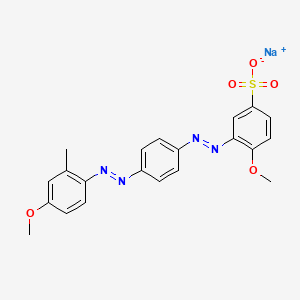
(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, an imidazole ring, and a thienyl group, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base, which is then reduced to yield the dimethoxyphenyl ethylamine.
Imidazole Ring Formation: The imidazole ring is synthesized through a condensation reaction involving a thienyl-substituted aldehyde and an amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl ethylamine with the imidazole-thienyl intermediate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pH, and solvent choice.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
Medically, (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-furyl)-1H-imidazol-2-yl)phenoxy)-2-propanol: Similar structure but with a furan ring instead of a thienyl ring.
(S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-pyridyl)-1H-imidazol-2-yl)phenoxy)-2-propanol: Contains a pyridyl ring instead of a thienyl ring.
Uniqueness
The presence of the thienyl group in (S)-1-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-3-(4-(4-(2-thienyl)-1H-imidazol-2-yl)phenoxy)-2-propanol distinguishes it from similar compounds. This structural feature can influence its binding affinity and specificity towards certain molecular targets, potentially leading to unique biological activities.
属性
CAS 编号 |
85648-13-1 |
|---|---|
分子式 |
C26H29N3O4S |
分子量 |
479.6 g/mol |
IUPAC 名称 |
(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[4-(5-thiophen-2-yl-1H-imidazol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C26H29N3O4S/c1-31-23-10-5-18(14-24(23)32-2)11-12-27-15-20(30)17-33-21-8-6-19(7-9-21)26-28-16-22(29-26)25-4-3-13-34-25/h3-10,13-14,16,20,27,30H,11-12,15,17H2,1-2H3,(H,28,29)/t20-/m0/s1 |
InChI 键 |
FDVHRNJEBIWFEM-FQEVSTJZSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](COC2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CS4)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CCNCC(COC2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CS4)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















